molecular formula C15H17BrN4O3 B2661418 N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide CAS No. 1351588-93-6

N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Cat. No.: B2661418
CAS No.: 1351588-93-6
M. Wt: 381.23
InChI Key: SIOSSPDDMJNYJC-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-bromo-3-methylphenyl group and a 3-methoxy-1-methylpyrazole moiety. Its structure combines aromatic and heterocyclic components, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-9-6-10(4-5-12(9)16)18-13(21)7-17-14(22)11-8-20(2)19-15(11)23-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSSPDDMJNYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Bromination of the phenyl ring:

    Coupling of the pyrazole and phenyl rings: This step involves the formation of an amide bond between the pyrazole and phenyl intermediates, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with several analogs. Key variations arise from substituents on the aromatic rings and pyrazole group:

Compound Name Key Substituents Structural Highlights Reference
N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide 4-bromo-3-methylphenyl; 3-methoxy-1-methylpyrazole Combines brominated aryl and methoxy-pyrazole groups; likely non-planar conformation N/A
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-dichlorophenyl; dihydro-pyrazol-4-yl Dihedral angles: 48.45° (dichlorophenyl-pyrazole), 56.33° (pyrazole-phenyl) [4]
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-bromophenyl; 3,4-difluorophenyl Dihedral angle: 66.4° between aryl rings; twisted acetamide group [6]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl; trifluoromethylbenzothiazole Electron-withdrawing groups (Cl, CF₃) enhance lipophilicity [3]

Key Observations :

  • Conformational Flexibility: Non-planar geometries (e.g., dihedral angles >40°) in analogs like and suggest reduced π-π stacking but enhanced steric selectivity.

Key Observations :

  • Pyrazole-containing analogs (e.g., ) show moderate yields (~67%), suggesting feasible synthesis for the target compound.
  • Sterically hindered substituents (e.g., trifluoromethyl ) may reduce yields due to increased reaction complexity.

Key Observations :

  • The target compound’s pyrazole and bromophenyl groups may confer antioxidant or enzyme-inhibitory properties, as seen in and .
  • Methoxy groups could enhance solubility compared to halogenated analogs .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, including the reaction of 4-bromo-3-methyl aniline with various reagents to form the target compound. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

2.1 Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives related to this compound against multidrug-resistant pathogens, specifically XDR-Salmonella Typhi.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound 5a50 mg/mL100 mg/mL
Compound 5b25 mg/mL50 mg/mL
Compound 5c12.5 mg/mL25 mg/mL
Compound 5d6.25 mg/mL 12.5 mg/mL

Compound 5d exhibited the most potent activity, indicating its potential as a lead compound for further development against resistant bacterial strains .

2.2 Enzyme Inhibition Studies

Enzyme inhibition studies revealed that compound 5d is a competitive inhibitor of alkaline phosphatase, with an IC50 value of 1.469±0.02μM1.469\pm 0.02\,\mu M. This suggests that the compound may interfere with enzymatic pathways critical in bacterial metabolism or host interactions .

The mechanisms through which this compound exerts its biological effects include:

Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis, particularly in resistant strains such as XDR-Salmonella Typhi.

Enzyme Interaction:
As a competitive inhibitor of alkaline phosphatase, it may modulate metabolic pathways that are essential for bacterial growth and survival.

Case Study: Evaluation in Animal Models

In vivo studies have shown that derivatives similar to this compound can induce significant weight loss and improve metabolic profiles in high-fat diet-induced obesity models. These findings suggest potential applications in metabolic disorders beyond antibacterial activity .

Q & A

Q. How to validate crystallographic models for publication?

  • Quality Metrics :
  • R-Factors : R1_1 <0.05 and wR2_2 <0.10 for high-quality structures .
  • ADP Consistency : Anisotropic displacement parameters (ADPs) for non-H atoms should align with thermal motion trends .
  • PLATON Checks : Validate hydrogen bonding (D–A distances <3.5 Å) and void analysis (<5% solvent content) .

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